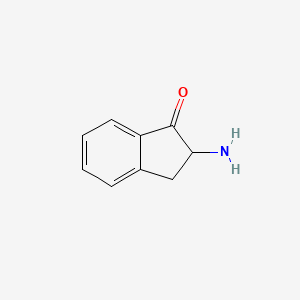

2-amino-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNULQJIPYQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295624 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26976-63-6 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26976-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Classical and Contemporary Synthetic Approaches

The construction of the 2-amino-1-indanone framework can be achieved through several strategic pathways, including the modification of a pre-existing indanone ring or the de novo construction of the bicyclic system.

Direct Functionalization Strategies for 2-Amino-2,3-dihydro-1H-inden-1-one

Direct functionalization involves introducing the amino group onto a 1-indanone (B140024) skeleton, typically at the α-position to the carbonyl group. A classical and effective method involves the nitrosation of 1-indanone followed by reduction. For instance, 1-indanones can react with n-butylnitrite to form the corresponding keto-oximes. These intermediates are then subjected to catalytic reduction, often using a palladium on carbon (Pd/C) catalyst, to yield the desired 2-amino substituted 1-indanones. researchgate.net This two-step sequence provides a reliable route to the target compound and its analogues. researchgate.net

Another direct approach is the α-amination of 1-indanone derivatives. While less commonly reported for the parent compound, this strategy is a powerful tool in modern organic synthesis for installing nitrogen-containing functional groups.

Cyclization and Annulation Reactions in Dihydroindenone Synthesis

Building the indanone ring system through cyclization is a cornerstone of indanone synthesis. organic-chemistry.org A prevalent method is the intramolecular Friedel-Crafts acylation. This reaction typically starts with a 3-arylpropionic acid derivative, which, in the presence of a strong acid or Lewis acid catalyst, cyclizes to form the indanone ring. researchgate.net For example, the cyclization of 3-phenylpropionic acid or its acid chloride can be promoted by concentrated sulfuric acid or aluminum chloride to produce 1-indanone. researchgate.net To obtain the 2-amino derivative, the starting propionic acid would need to bear a protected amino group at the appropriate position.

More contemporary methods involve metal-catalyzed annulation reactions. For instance, transition-metal-free approaches have been developed for the regioselective synthesis of functionalized amino-indenones through the intramolecular cyclization of ortho-alkynylaldehydes with various primary amines. researchgate.net This process proceeds via a base-mediated Prins-type cyclization and subsequent oxidation. researchgate.net

Table 1: Selected Cyclization Reactions for Indanone Synthesis

| Starting Material | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 3-Arylpropionic acids | Concentrated H₂SO₄ or Tb(OTf)₃ | 1-Indanones | researchgate.net |

| o-Allylbenzamides | Ni-catalyst, Arylboronic acid pinacol (B44631) esters | 2-Benzyl-2,3-dihydro-1H-inden-1-ones | organic-chemistry.org |

| ortho-Alkynylaldehydes | KOH, DMSO, Primary amines | Functionalized Amino-indenones | researchgate.net |

Multicomponent Reaction Strategies toward this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical pathway to complex molecules. organic-chemistry.orgnih.gov While specific MCRs for the direct synthesis of the parent this compound are not extensively documented, the strategy has been applied to create highly substituted indanone derivatives. These reactions often involve the Knoevenagel condensation of 1,3-indandione (B147059) with various aldehydes and a nitrogen source, leading to complex fused heterocyclic systems. nih.gov For example, the reaction of 2-arylidene-1-indanone systems with 6-amino-1,3-dimethylpyrimidine in the presence of a catalytic amount of p-TsOH results in indeno-fused pyridopyrimidine scaffolds in excellent yields. rsc.org

Stereoselective Synthesis of Chiral this compound Analogues

The C2 position of this compound is a stereocenter, making the development of asymmetric syntheses crucial for accessing enantiomerically pure forms, which are vital for applications in medicinal chemistry and catalysis.

Chiral Auxiliary-Mediated Approaches for Enantioselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net In the context of 2-aminoindanone synthesis, a chiral auxiliary can be attached to the nitrogen atom of an amino acid precursor. For instance, Evans' oxazolidinone auxiliaries are widely used for asymmetric alkylation reactions. rsc.org A glycine (B1666218) enolate equivalent bearing a chiral oxazolidinone can be alkylated with an appropriate electrophile that ultimately forms part of the indanone framework, followed by cyclization and cleavage of the auxiliary. This strategy allows for high diastereoselectivity, which translates to high enantioselectivity in the final product after the auxiliary is removed. rsc.orgnih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms chelated intermediates that block one face of the enolate | wikipedia.orgrsc.org |

| Camphorsultam | Asymmetric alkylations, Diels-Alder reactions | Rigid bicyclic structure provides effective steric shielding | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | Forms a stable chelate with the enolate and metal cation | wikipedia.org |

Asymmetric Catalysis in the Preparation of Chiral Dihydroindenones

Asymmetric catalysis, using either chiral metal complexes or small organic molecules (organocatalysis), represents a highly efficient method for generating chiral compounds. nih.govpsu.edunih.gov Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. nih.govresearchgate.net

For the synthesis of chiral 2-aminoindanones, an organocatalytic approach could involve the asymmetric α-amination of a 1-indanone derivative. Chiral primary or secondary amines, often derived from cinchona alkaloids or prolinol, can catalyze the reaction between an enolizable ketone and an electrophilic nitrogen source. mdpi.comrsc.org Similarly, chiral phosphoric acids have proven to be effective catalysts for a range of asymmetric transformations. mdpi.com

Another powerful strategy is the catalytic asymmetric synthesis of γ-amino ketones through umpolung reactions of imines, which can be precursors to cyclic structures like aminoindanones. nih.gov This involves the use of chiral phase-transfer catalysts to activate imines as nucleophiles for reaction with enones. nih.gov While direct application to 2-aminoindanone is specific, the principle provides a modern avenue for its chiral synthesis.

Biocatalytic Transformations for Stereocontrol (e.g., Transaminase-Mediated Synthesis)

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different pharmacological effects. Biocatalysis, utilizing enzymes as natural catalysts, has emerged as a powerful tool for achieving high stereoselectivity under mild reaction conditions. nih.govnih.gov Transaminases (TAs), in particular, have garnered significant attention for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.govnih.gov

The transaminase-mediated synthesis of this compound would likely proceed via the asymmetric amination of a prochiral diketone precursor, 1,2-indandione. This reaction involves the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or an amino acid like L-alanine, to one of the carbonyl groups of the diketone, creating a chiral center with high enantiomeric excess (ee). nih.govnih.gov The choice of the transaminase is crucial, as different enzymes exhibit distinct substrate specificities and stereopreferences (i.e., (R)- or (S)-selective). nih.gov

While direct studies on the transaminase-mediated synthesis of this compound are not extensively reported, research on analogous structures provides strong evidence for the feasibility of this approach. For instance, the asymmetric synthesis of various chiral amines, including those with bulky substituents, has been successfully achieved with high stereoselectivity (up to >99.9% ee) through extensive protein engineering of transaminases. nih.gov The reaction yield can be significantly improved by strategies that shift the reaction equilibrium, such as the removal of the pyruvate (B1213749) by-product when L-alanine is used as the amine donor. nih.gov

The following table summarizes the performance of different transaminases in the synthesis of various chiral amines, illustrating their potential for the synthesis of this compound.

Table 1: Performance of Various Transaminases in Asymmetric Amine Synthesis

| Transaminase Source | Prochiral Ketone Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Vibrio fluvialis JS17 (ω-TA) | Benzylacetone | L-Alanine | (S)-1-methyl-3-phenylpropylamine | 90.2 | >99 | nih.gov |

| Vibrio fluvialis JS17 (ω-TA) | Acetophenone | L-Alanine | (S)-α-methylbenzylamine | 92.1 | >99 | nih.gov |

| Engineered Transaminase | Bulky Ketones | Isopropylamine | Bulky Chiral Amines | High | >99.9 | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. The synthesis of this compound can be significantly improved by incorporating these principles, particularly in the areas of catalyst development and solvent selection.

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and recyclable catalysts is a key aspect of green chemistry. For the synthesis of indanone scaffolds, several environmentally benign catalytic systems have been reported. These include:

Metal Triflates in Ionic Liquids: Microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in triflate-anion containing ionic liquids offers a green route to 1-indanones. This method allows for good yields, and the catalytic system can be recovered and reused. rsc.org

L-proline: A metal- and additive-free method for indanone synthesis has been developed using L-proline as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes. acs.org

β-Cyclodextrin: In the synthesis of indeno[1,2-b]quinoxalines from 2-indanone (B58226) derivatives, β-cyclodextrin has been used as a supramolecular catalyst in water, offering a mild, simple, and non-toxic procedure. The catalyst can also be recovered and reused. nih.gov

Photocatalysis: A green and mild strategy for the synthesis of indanone derivatives has been reported using photocatalytic radical cascade cyclization of diazoalkanes. nih.gov

These examples highlight a clear trend towards replacing hazardous and stoichiometric reagents with catalytic and recyclable alternatives, a core principle of green chemistry.

Solvent Selection and Optimization for Sustainable Processes

Solvents are a major contributor to the environmental impact of chemical processes. Therefore, careful selection and optimization of solvents are crucial for developing sustainable synthetic routes. For amination reactions, including the potential synthesis of this compound, several greener solvent alternatives have been explored.

The use of organic solvents in biocatalysis can offer advantages such as increased solubility of hydrophobic substrates and more favorable reaction equilibria. researchgate.netnih.govresearchgate.net For instance, ω-transaminases have been successfully employed in organic solvents like methyl tert-butyl ether (MTBE) for the asymmetric amination of ketones, showing higher reaction rates and easier product work-up compared to aqueous solutions. nih.gov The water activity in the organic solvent is a critical parameter that needs to be optimized for each specific enzyme. researchgate.netresearchgate.net

A systematic study on the reductive amination of ketones revealed that methanol (B129727) is an excellent solvent, promoting high rates of imine and Schiff base formation, which are key intermediates in the reaction. In contrast, water was found to be a poor solvent for this transformation.

The following table provides a general guide to solvent selection based on green chemistry principles, which can be applied to the synthesis of this compound and its intermediates.

Table 2: Green Solvent Selection Guide

| Solvent Class | Recommended | Usable (Substitution Advised) | Undesirable |

| Alcohols | Ethanol, Isopropanol, 1-Butanol | Methanol | |

| Ethers | 2-Methyltetrahydrofuran, tert-Butyl methyl ether | Diethyl ether, 1,4-Dioxane | |

| Hydrocarbons | Heptane, Cyclohexane | Toluene | Benzene (B151609), Hexane |

| Esters | Ethyl acetate, Isopropyl acetate | ||

| Ketones | Acetone, Methyl ethyl ketone | ||

| Amides | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | ||

| Chlorinated | Dichloromethane | Chloroform, Carbon tetrachloride | |

| Other | Water | Acetonitrile (B52724) |

By prioritizing the use of recommended and usable solvents and avoiding undesirable ones, the environmental footprint of the synthesis of this compound can be significantly reduced.

Chemical Reactivity and Derivative Formation

Reactivity of the Amino and Keto Groups

The amino group of this compound can undergo a variety of reactions typical of primary amines, such as acylation to form amides, and reaction with aldehydes or ketones to form Schiff bases. The ketone group is susceptible to nucleophilic attack and can be reduced to a hydroxyl group, leading to the formation of amino-alcohols.

Examples of Synthesized Derivatives (e.g., Schiff bases, amides)

The versatility of this compound as a synthetic intermediate allows for the creation of a diverse range of derivatives. For instance, N-substituted 3-aminoindanones have been synthesized and evaluated for their biological activities. researchgate.netnih.gov Furthermore, the reaction of 1-indanone (B140024) with benzaldehyde (B42025) derivatives leads to the formation of chalcone-like compounds, which can then undergo further reactions. researchgate.net

| Derivative Class | Synthetic Precursors | Resulting Derivative |

| N-Substituted Aminoindanones | 3-Aminoindanone, various electrophiles | N-Substituted 3-aminoindanones |

| Chalcone-like compounds | 1-Indanone, Benzaldehyde derivatives | 2-(Benzylidene)-2,3-dihydro-1H-inden-1-one derivatives |

| Phosphonic acid derivatives | This compound | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid |

Derivatization and Structural Diversity of 2 Amino 2,3 Dihydro 1h Inden 1 One Scaffolds

Synthesis of Substituted 2-Amino-2,3-dihydro-1H-inden-1-one Analogues

The synthesis of substituted analogues of this compound can be achieved through various synthetic routes, often involving the modification of the parent 1-indanone (B140024) structure. The amino group itself can be introduced or modified at different stages of the synthesis. For instance, a common approach involves the catalytic hydrogenation of a 1-indanone, followed by amination to introduce the amino group. evitachem.com The use of chiral catalysts during this process is crucial for achieving high stereochemical purity. evitachem.com

Furthermore, substitutions can be made on the aromatic ring or at the C2 and C3 positions of the indanone core. For example, (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid is an analogue where a phosphonic acid group is attached to the C2 position, creating a unique amino phosphonic acid derivative within the indan (B1671822) scaffold. nih.gov

The table below summarizes various approaches to synthesizing substituted indanone analogues, which can be adapted for the this compound scaffold.

| Synthesis Strategy | Starting Materials | Resulting Analogue Type | Key Features |

| Amination & Reduction | 1-Indanone derivatives | Amino-indanol derivatives | A common route to introduce the amino functionality. evitachem.com |

| Phosphonylation | Indanone derivatives | (Aminoindan-2-yl)phosphonic acids | Introduction of a phosphonic acid group at the C2 position. nih.gov |

| Multi-component Reaction | 2,6-dimethyl indanone, Formaldehyde | 2-hydroxymethyl-2,6-dimethyl-indan-1-one | Functionalization at the C2 position. |

This table illustrates general synthetic strategies for modifying the indanone scaffold.

Heterocyclic Ring Fusions and Spiro Systems Derived from this compound

The 1-indanone core is a versatile building block for constructing more complex molecular architectures, including fused heterocyclic and spirocyclic systems. nih.gov These annulation strategies significantly expand the chemical space accessible from the basic indenone scaffold.

Fused Heterocycles: Nitrogen-containing heterocycles can be fused to the indane framework. For instance, a one-pot domino protocol can be used to construct a fused tetracyclic indole (B1671886) skeleton starting from an indanone derivative. nih.gov Similarly, reactions of 2-arylidene-1-indanones with 6-aminopyrimidines can yield indeno-fused pyridopyrimidine scaffolds. nih.gov Another approach involves the α-chlorination of 1-indanone, followed by condensation with thiourea (B124793) to form 2-indenothiazoles. nih.gov

Spiro Systems: The creation of spiro compounds, where two rings share a single atom, is another important derivatization strategy. Spiro-heterocycles are considered valuable motifs in drug discovery. nih.gov For example, enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives can be synthesized through a dinuclear zinc-catalyzed tandem reaction. rsc.org Multi-component reactions involving 1-indanone and various aldehydes can also lead to the formation of spirocarbocyclic compounds. nih.gov Furthermore, palladium-catalyzed asymmetric cyclization reactions have been developed to produce chiral spiro-indenes with all-carbon quaternary stereocenters. oaepublish.com

The following table showcases the diversity of ring systems that can be derived from the indenone scaffold.

| System Type | Synthetic Approach | Example Product | Significance |

| Fused Heterocycle | Domino annulation with aryl hydrazines | Indenoindoles | Construction of complex polycyclic aromatic systems. nih.gov |

| Fused Heterocycle | Condensation with 6-aminopyrimidine | Indeno-fused pyridopyrimidines | Access to novel heterocyclic scaffolds. nih.gov |

| Spiro System | Michael/transesterification tandem reaction | Spiro[indanone-2,3′-isochromanone] | Creates enantiomerically pure spiro compounds. rsc.org |

| Spiro System | Multi-component Claisen-Schmidt condensation | Spirocarbocyclic compounds | Efficient assembly of complex spiro architectures. nih.gov |

| Spiro System | Acid-promoted annulation of bindone | Spiro-imidazo pyridine-indene | Generates novel and diverse spiro-heterocycles. nih.gov |

This table provides examples of complex ring systems synthesized from indenone precursors.

Conjugate Additions to Indenone Derivatives

The α,β-unsaturated ketone moiety, which can be readily formed in indenone derivatives such as 2-arylidene-1-indanones, is susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.orglibretexts.org This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.com

A wide range of nucleophiles can participate in conjugate addition reactions with indenone derivatives. For example, the reaction of 2-arylidene-1-indanones with another molecule of 1-indanone in the presence of a base results in a Michael addition product. nih.gov This strategy can lead to the formation of bis-indane-1,5-diketones. researchgate.net Other nucleophiles such as enamines, thiolates, amines, and organocuprates (Gilman reagents) are also effective for conjugate addition to α,β-unsaturated carbonyls. masterorganicchemistry.com The competition between 1,2-addition (to the carbonyl carbon) and 1,4-addition (conjugate addition) often depends on the nature of the nucleophile. libretexts.org

The table below lists examples of nucleophiles used in conjugate addition reactions with indenone derivatives.

| Nucleophile | Indenone Substrate | Product Type | Key Features |

| Indanone Enolate | 2-Arylidene-1-indanones | bis-Indane-1,5-diketones | A Michael addition that forms a C-C bond between two indanone units. nih.govresearchgate.net |

| Secondary Amines | α,β-Unsaturated indenones | 3-Amino-indanones | Forms a C-N bond via aza-Michael addition. wikipedia.org |

| Enolates (Michael Reaction) | α,β-Unsaturated indenones | Functionalized indanones | A classic C-C bond-forming reaction. masterorganicchemistry.com |

| Organocuprates (Gilman Reagents) | α,β-Unsaturated indenones | Alkyl-substituted indanones | Effective for 1,4-addition of alkyl groups. libretexts.org |

This table illustrates various nucleophiles and their products in conjugate addition reactions involving indenone systems.

Development of Chiral Ligands and Organocatalysts Based on the this compound Scaffold

The rigid, chiral structure of this compound and its derivatives makes it an attractive scaffold for the development of chiral ligands and organocatalysts. researchgate.net Chiral 1,2-amino alcohols, in particular, are privileged structures used in a multitude of asymmetric transformations. nih.govenamine.net The reduction of the ketone in this compound yields cis-1-aminoindan-2-ol, a conformationally constrained amino alcohol that has been extensively and successfully used as a chiral ligand and auxiliary in asymmetric synthesis. nih.govresearchgate.net

The success of cis-1-aminoindan-2-ol highlights the immense potential of the this compound scaffold. The amino and hydroxyl groups in the reduced form can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov These ligands have been employed in a variety of catalytic processes.

Furthermore, the amino acid-like structure of the core compound suggests its potential use in developing bifunctional organocatalysts. researchgate.net Such catalysts, containing both acidic and basic sites, can mimic enzymatic catalysis to promote chemical transformations. researchgate.net For example, a simple two-component system of a β-amino alcohol and an amino acid can act as an efficient organocatalyst in hetero-Diels–Alder reactions. nih.gov

Below is a table of representative asymmetric reactions where the closely related cis-1-aminoindan-2-ol has been used as a precursor for effective chiral ligands.

| Reaction Type | Catalyst System | Substrates | Outcome |

| Ketone Reduction | Oxazaborolidine derived from aminoindanol (B8576300) | Aromatic ketones | High enantioselectivity. nih.govresearchgate.net |

| Diels-Alder Reaction | Aminoindanol-derived sulfonamide auxiliary with Lewis acids | Acryloyl chloride, cyclopentadiene | Excellent endo/exo ratios and diastereoselectivities. nih.gov |

| α-Keto Ester Reduction | Aminoindanol-derived sulfonamide auxiliary with hydride reagents | α-Keto esters | High diastereoselectivity. nih.gov |

| Friedel-Crafts/Lactonization | Chiral Lewis acid with aminoindanol-derived ligand | Phenols, trifluoropyruvates | High yields and excellent enantioselectivity. researchgate.net |

This table demonstrates the utility of the related cis-1-aminoindan-2-ol scaffold in asymmetric catalysis, suggesting the potential of this compound as a precursor.

Advanced Characterization Techniques for 2 Amino 2,3 Dihydro 1h Inden 1 One Structures

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2-amino-2,3-dihydro-1H-inden-1-one. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are employed for unambiguous structure elucidation.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The protons of the five-membered ring exhibit distinct signals. The methine proton at the C2 position, adjacent to the amino group, is expected to resonate at a specific chemical shift, influenced by the neighboring functional groups. The methylene (B1212753) protons at C3 will likely appear as a multiplet due to spin-spin coupling with the C2 proton. The amino group protons (-NH₂) may present as a broad singlet, and their chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) is characteristically found in the downfield region, typically around δ 190-205 ppm for indanones. rsc.org The aromatic carbons will show signals in the δ 120-150 ppm range. The C2 carbon, bearing the amino group, and the C3 methylene carbon will have distinct chemical shifts in the aliphatic region of the spectrum.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY spectra reveal ¹H-¹H coupling correlations, helping to trace the proton network within the molecule. HSQC spectra correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~204 |

| C2 (CH-NH₂) | ~4.0 - 4.5 | ~55 - 60 |

| C3 (CH₂) | ~2.5 - 3.5 | ~30 - 35 |

| C4-C7 (Aromatic CH) | ~7.2 - 7.8 | ~123 - 136 |

| C7a, C3a (Aromatic C) | - | ~135 - 155 |

Note: These are predicted values based on known data for similar indanone structures and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1710 cm⁻¹ for α,β-unsaturated ketones like indanone. nist.gov The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration may be observed in the 1020-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene and methine groups will appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds such as the aromatic C=C bonds often produce strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ketone) | Stretch | 1680 - 1710 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H (Amine) | Bend | 1580 - 1650 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The nominal molecular weight of the compound is 147.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. The fragmentation pattern of the parent compound, 1-indanone (B140024), shows a characteristic loss of CO (28 Da) to form a fragment at m/z 104, followed by the loss of a hydrogen atom to give a fragment at m/z 103. nist.gov For this compound, similar fragmentation pathways can be expected, along with fragmentation specific to the amino group. For instance, the loss of the amino group (NH₂) would result in a fragment at m/z 131. Alpha-cleavage adjacent to the amino group is also a likely fragmentation pathway.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which confirms the elemental composition of the molecule.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 147 | [M]⁺ |

| 131 | [M - NH₂]⁺ |

| 119 | [M - CO]⁺ |

Electronic Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 1-indanone in various solvents shows absorption maxima around 245 nm and 290 nm, which are attributed to π-π* and n-π* transitions of the conjugated system, respectively. nist.gov The presence of the amino group in this compound is expected to cause a bathochromic (red) shift in these absorption bands due to the auxochromic effect of the lone pair of electrons on the nitrogen atom.

Fluorescence spectroscopy can also be a useful tool. While indanone itself is not strongly fluorescent, the introduction of an amino group can in some cases enhance fluorescence, providing further analytical data.

X-ray Crystallography and Diffractometric Studies for Polymorphism and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, which is a chiral molecule, single-crystal X-ray diffraction can be used to determine its absolute configuration if a suitable crystal of a single enantiomer is obtained. The analysis of a crystal structure of a related compound, ethyl 2-amino-1-oxoindene-3-carboxylate, has been reported, confirming the planarity of the indanone ring system and providing insight into the bond lengths and angles. rsc.org

X-ray powder diffraction (XRPD) is a valuable technique for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and XRPD can be used to identify and characterize these forms.

Chromatographic Analysis for Purity and Isomeric Ratios

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier, can effectively separate the target compound from impurities. thermofisher.com A UV detector set at one of the absorption maxima of the compound would be suitable for detection.

For the separation of the enantiomers, chiral HPLC is the method of choice. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric ratio or enantiomeric excess.

Gas chromatography (GC) can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. Derivatization of the amino group may sometimes be necessary to improve its chromatographic properties.

Theoretical and Computational Investigations of 2 Amino 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods solve the Schrödinger equation for a given system, providing detailed insights into its behavior at the atomic and molecular level.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study of 2-amino-2,3-dihydro-1H-inden-1-one would involve geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Various levels of theory and basis sets, such as B3LYP/6-311++G(d,p), could be employed to achieve a balance between accuracy and computational cost. mdpi.com

Upon obtaining the optimized geometry, a detailed analysis of the electronic structure would be performed. This includes the calculation of atomic charges, bond orders, and the molecular electrostatic potential (MESP). The MESP map is particularly valuable as it visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its reactive sites.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl group, making it the likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

Global Reactivity Descriptors for this compound Systems

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

By calculating these descriptors for this compound, one could compare its reactivity to other related compounds and predict its behavior in various chemical environments.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Predicted Value (Arbitrary Units) |

| Ionization Potential | I | -EHOMO | 7.5 eV |

| Electron Affinity | A | -ELUMO | 1.2 eV |

| Electronegativity | χ | (I + A) / 2 | 4.35 eV |

| Chemical Hardness | η | (I - A) / 2 | 3.15 eV |

| Chemical Softness | S | 1 / η | 0.317 eV⁻¹ |

| Electrophilicity Index | ω | μ² / 2η | 2.99 eV |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Theoretical IR spectra can be calculated from the vibrational frequencies of the optimized geometry, which can then be compared with experimental IR data to confirm the structure and identify characteristic functional groups. Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to aid in the assignment of signals to specific atoms within the molecule.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for UV-Vis absorption. researchgate.net By correlating these predicted spectra with experimental measurements, a deeper understanding of the electronic structure and chromophores within the molecule can be achieved.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Analysis and Energy Profiles of Dihydroindenone Transformations

For any chemical transformation involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The synthesis and reactivity of this compound are governed by kinetic and thermodynamic principles. Computational chemistry offers a powerful lens through which to examine the potential energy surfaces of relevant reactions, identify transition states, and predict the most favorable pathways.

The formation of the indanone scaffold itself can proceed through various synthetic routes. For instance, the rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift of certain precursors provides a pathway to 2,3-substituted indanones under mild conditions. organic-chemistry.org Another approach involves the nickel-catalyzed carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters. organic-chemistry.org These synthetic strategies highlight the complexity of the reaction landscape, where both kinetic and thermodynamic factors dictate the product distribution.

Computational studies on analogous systems, such as the reaction between amino acids and reactive aldehydes, reveal the intricate details of reaction mechanisms. researchgate.net For example, density functional theory (DFT) calculations can elucidate whether a reaction proceeds via a Michael addition or a Schiff base formation pathway. researchgate.net These studies often identify zwitterionic intermediates and calculate the free energy barriers for each step, indicating which pathway is kinetically favored. researchgate.net The presence of solvent molecules, such as water, can also be modeled to understand their catalytic effect on proton transfer steps, which can significantly lower activation barriers. researchgate.net

Thermochemical data for the parent molecule, 1-indanone (B140024) (2,3-dihydro-1H-inden-1-one), is available and serves as a baseline for understanding the thermodynamics of its derivatives. nist.govnist.gov This data, often obtained from resources like the NIST Chemistry WebBook, includes enthalpies of fusion and vaporization, which are critical for understanding phase transitions and intermolecular forces. nist.gov

A kinetic study on the liquid-phase hydrogenation of 1-indanone to 1-indanol (B147123) over metal-based catalysts utilized a Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic approach to model the reaction rates. acs.org Such models are essential for optimizing reaction conditions in industrial applications. While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the literature, the principles derived from studies of similar indanone derivatives and amino acid reactions provide a robust framework for its investigation.

Table 1: Thermochemical Data for 1-Indanone

| Property | Value | Units | Source |

| Molecular Weight | 132.16 | g/mol | nist.govnist.gov |

| Boiling Point (Tb) | 243-245 | °C | nist.gov |

| Melting Point (Tm) | 38-42 | °C | nist.gov |

| Enthalpy of Fusion | 16.7 | kJ/mol | nist.gov |

| Enthalpy of Vaporization | 53.6 | kJ/mol | nist.gov |

Note: Data is for the parent compound 1-indanone (2,3-dihydro-1H-inden-1-one).

Computational Aspects of Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of drug molecules. nih.govresearchgate.net Computational methods are instrumental in predicting the feasibility and regioselectivity of labeling reactions.

For molecules like this compound, several positions are amenable to isotopic labeling. The hydrogens on the amino group are readily exchangeable. More synthetically challenging, yet often more informative, is the incorporation of deuterium at specific carbon atoms. The hydrogens alpha to the carbonyl group (at the C-2 position) are enolizable and can be exchanged under appropriate catalytic conditions.

A study on catalytic deuterium incorporation demonstrated the labeling of various bioactive molecules, including those with an indanone scaffold like donepezil. nih.gov In this case, deuterium labeling occurred at the enolizable α-keto C-H bond. nih.gov The efficiency and regioselectivity of such reactions can be rationalized and predicted using computational models that assess the stability of intermediates and the energy barriers of competing pathways. DFT calculations can model the transition states for H-D exchange, providing insight into the catalytic cycle.

The kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, is a cornerstone of mechanistic studies and can be computationally modeled. mdpi.com For instance, the increased stability of a C-D bond can slow down metabolic degradation, a strategy used in the design of deuterated drugs. mdpi.comprinceton.edu

The analysis of isotopically labeled compounds often relies on mass spectrometry and NMR spectroscopy. Computational tools can predict the mass spectral fragmentation patterns and the changes in NMR chemical shifts upon isotopic substitution, aiding in the characterization of the labeled products. nih.gov A method using liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been developed to quantify the extent of isotopic labeling in individual amino acids within a protein, a technique that could be adapted for smaller molecules like aminoindanones. nih.gov

Table 2: Potential Sites for Deuterium Labeling in this compound

| Position | Type of Hydrogen | Exchange Method |

| Amino Group (-NH₂) | Labile | Simple exchange with D₂O |

| C-2 Position (α-keto) | Enolizable | Base or acid-catalyzed exchange, metal catalysis nih.gov |

| Aromatic Ring | Non-labile | Metal-catalyzed C-H activation |

| C-3 Position | Non-labile | Multi-step synthesis or advanced C-H activation |

Conformational Analysis and Stereochemical Prediction of this compound Derivatives

The biological activity and chemical reactivity of this compound derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis and stereochemical prediction, aided by computational methods, are crucial for understanding these properties. The indane skeleton is relatively rigid, but the five-membered ring can adopt different puckered conformations, such as envelope and twist forms. The substituents on the ring influence the preferred conformation.

For derivatives with multiple chiral centers, such as aminoindanol (B8576300) compounds, controlling the stereochemistry during synthesis is paramount. acs.orgmdpi.com For example, cis-1-amino-2-indanol is a key building block for widely used chiral ligands like BOX and PyBOX. mdpi.com Computational modeling can help predict the diastereoselectivity of synthetic reactions by comparing the energies of the transition states leading to different stereoisomers.

The stereochemical assignment of related structures, such as 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, has been successfully performed by converting them into more rigid tricyclic derivatives and analyzing their NMR spectra in conjunction with theoretical results from methods like MNDO (Modified Neglect of Diatomic Overlap).

While specific conformational analyses of this compound are not abundant, data for related structures provide insight. PubChem, for instance, lists computed properties for stereoisomers of related compounds, such as (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol, which includes descriptors like the InChIKey that uniquely defines its stereochemistry. nih.gov

Computational methods like DFT can be used to calculate the relative energies of different conformers and rotamers (e.g., rotation around the C-N bond). The results of these calculations can be used to predict the most stable conformation in the gas phase or in solution, often by incorporating a solvent model. These predicted structures are essential for subsequent molecular modeling studies, such as ligand-protein docking.

Molecular Modeling of Intermolecular Interactions (Focus on Binding Modes and Recognition)

The ability of this compound and its derivatives to interact with other molecules is fundamental to their potential applications in catalysis, materials science, and medicine. Molecular modeling provides a detailed picture of these non-covalent interactions, which include hydrogen bonds, electrostatic interactions, van der Waals forces, and π-π stacking. wikipedia.org

Ligand-Protein Interaction Profiling for Catalytic or Recognition Studies

Aminoindane derivatives have been investigated for their interaction with various biological targets. nih.govnih.gov Molecular docking is a computational technique widely used to predict the binding mode and affinity of a small molecule (ligand) to a protein receptor. youtube.com This method involves sampling a large number of conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy.

A study on the pharmacological profiles of several aminoindanes, including 2-aminoindane (2-AI), characterized their interactions with human monoamine transporters (NET, DAT, and SERT). nih.gov 2-AI was found to primarily interact with the norepinephrine (B1679862) transporter (NET). nih.gov While this study focused on experimental pharmacology, such data is invaluable for validating and guiding computational docking studies to understand the specific molecular interactions responsible for this selectivity.

In another relevant study, derivatives of 1-indanone were designed and evaluated as ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. nih.gov Saturation binding experiments revealed that some of these ligands bind to α-synuclein fibrils with high affinity (nanomolar Kd values) and selectivity over other protein aggregates like amyloid-β and tau fibrils. nih.gov Molecular modeling based on these results can help to elucidate the binding mode and guide the design of new derivatives with improved properties for use as imaging agents or therapeutics.

Table 3: Binding Affinities of Selected Indanone Derivatives for Protein Targets

| Compound | Target | Binding Affinity (Kd) | Selectivity | Source |

| Indanone Derivative 8 | α-Synuclein Fibrils | 9.0 nM | >10x vs Aβ/tau | nih.gov |

| Indanone Derivative 32 | α-Synuclein Fibrils | 18.8 nM | >10x vs Aβ/tau | nih.gov |

Host-Guest Chemistry and Supramolecular Assembly

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. youtube.comresearchgate.net In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.org this compound possesses functional groups—an amino group (hydrogen bond donor and acceptor), a carbonyl group (hydrogen bond acceptor), and an aromatic ring (capable of π-π stacking)—that make it a candidate for participation in supramolecular assemblies as a guest molecule.

For example, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic guest molecules. wikipedia.org The indane moiety of this compound could potentially be included within a cyclodextrin (B1172386) cavity. Similarly, macrocyclic hosts like cucurbiturils or calixarenes could bind the aminoindanone derivative through a combination of hydrophobic and electrostatic interactions. wikipedia.orgnih.gov

Computational modeling can be used to predict the stability and structure of such host-guest complexes. By calculating the binding energy of the aminoindanone within the host's cavity, researchers can assess the feasibility of complex formation. Molecular dynamics simulations can further explore the dynamic behavior of the host-guest system over time.

A study demonstrated the use of a hydrogen-bonded amide macrocycle as a host for the chiroptical sensing of amino acid derivatives. mdpi.com The complexation of the chiral amino acid guest induced a circular dichroism (CD) signal in the otherwise achiral host, allowing for enantiomeric differentiation. mdpi.com This principle could potentially be applied to chiral derivatives of this compound, using a suitable host to create a sensor for its enantiomers. These theoretical and computational approaches are essential for designing and understanding the complex intermolecular interactions that underpin the function of this compound and its derivatives in various chemical and biological systems.

Synthetic Utility and Applications of 2 Amino 2,3 Dihydro 1h Inden 1 One in Academic Research

Building Blocks for Complex Organic Architectures

The inherent structural rigidity and functional group arrangement of 2-amino-2,3-dihydro-1H-inden-1-one make it an ideal starting material for the synthesis of complex organic structures. The presence of a ketone, an amine, and an aromatic ring within a constrained bicyclic system provides multiple reaction sites for elaboration and annulation reactions.

Researchers have utilized this compound to access novel polycyclic and spirocyclic frameworks. For instance, the condensation of this compound with various electrophiles can lead to the formation of fused heterocyclic systems. These intricate structures are of significant interest due to their potential biological activities and unique three-dimensional arrangements.

Precursors in the Synthesis of Diverse Chemical Entities

The reactivity of the amino and keto groups in this compound allows for its transformation into a wide range of other valuable chemical compounds. The amine functionality can be readily acylated, alkylated, or used in the formation of imines and enamines, while the ketone can undergo reductions, additions, and condensation reactions.

A notable application is its use as a precursor for substituted indane derivatives. For example, reduction of the ketone to an alcohol, followed by functionalization of the amino group, can generate a series of aminoindanol (B8576300) derivatives. These compounds are important structural motifs in medicinal chemistry and have been investigated for various therapeutic applications. Furthermore, the indanone backbone itself has been identified in a variety of biologically active compounds, highlighting the importance of its derivatives. beilstein-journals.org

The following table showcases examples of diverse chemical entities synthesized from this compound and its derivatives:

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | n-Butylnitrite, then Pd/C, H2 | Substituted 2-amino-1-indanones | beilstein-journals.org |

| This compound | Phosphorous acid and formaldehyde | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | nih.gov |

| Methyleneindolinones | γ-Aminooxy-α,β-unsaturated ester | Chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds | nih.gov |

Chiral Scaffolds in Asymmetric Catalysis and Resolution

The development of chiral derivatives of this compound has been a significant area of research, particularly for applications in asymmetric synthesis. The introduction of chirality, often through the resolution of racemic mixtures or by asymmetric synthesis, transforms this scaffold into a valuable tool for controlling stereochemistry in chemical reactions.

Chiral aminoindanol derivatives, which can be synthesized from chiral this compound precursors, have been successfully employed as ligands for metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. For example, chiral aminoindanols have been used in the asymmetric reduction of ketones and the enantioselective addition of organometallic reagents to aldehydes.

Moreover, chiral derivatives of this indanone can serve as chiral auxiliaries. In this approach, the chiral indane moiety is temporarily attached to a prochiral substrate, guiding a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered, having imparted its chirality to the product.

Probes for Mechanistic Organic Chemistry Studies

The well-defined and relatively rigid structure of this compound and its derivatives makes them excellent probes for studying the mechanisms of organic reactions. The fixed spatial relationship between the functional groups allows for the investigation of stereoelectronic effects and the influence of substrate geometry on reaction pathways.

By systematically modifying the substituents on the aromatic ring or the stereochemistry of the amino and hydroxyl groups in derived aminoindanols, researchers can gain insights into the transition state geometries and the factors that govern selectivity in various transformations. For instance, the effect of different substituents on the rate and stereoselectivity of a reaction can provide valuable information about the electronic and steric demands of the reaction mechanism. The use of these molecules helps in understanding fundamental principles of organic reactivity, which is crucial for the design of new and more efficient synthetic methods.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2,3-dihydro-1H-inden-1-one, and how can purity be ensured?

The compound can be synthesized via multi-step organic reactions. For example, a condensation reaction between indenone derivatives and amines in the presence of catalysts like piperidine under reflux conditions (e.g., ethanol as solvent) is effective . Purification often involves recrystallization using solvents such as dimethylformamide (DMF) to enhance crystal lattice formation . Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is recommended for isolating intermediates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR are essential for confirming the amine group and indenone backbone. For example, the amine proton typically appears as a broad singlet near δ 2.5–3.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving hydrogen-bonding networks and stereochemistry .

Q. How does the amine group influence reactivity in heterocyclic synthesis?

The primary amine acts as a nucleophile, enabling Schiff base formation or participation in cyclization reactions. For example, it can react with carbonyl compounds to generate imine-linked intermediates for bioactive molecule synthesis .

Q. What are the stability considerations for this compound under varying pH and temperature?

The compound is stable under standard laboratory conditions (pH 6–8, 20–25°C) but degrades under extreme acidity (pH < 3) or prolonged heating (>80°C). Storage in inert atmospheres (N) at −20°C is advised .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

SAR studies require synthesizing analogs with substituents (e.g., halogens, methoxy groups) at positions 4, 5, or 7. For example:

- Fluorine at position 4 enhances metabolic stability but reduces solubility .

- Methoxy groups at position 5 improve binding to enzymatic targets (e.g., DDR1 kinase in cancer research) . Table 1 : Comparative bioactivity of analogs

| Substituent Position | Bioactivity (IC, nM) | Target Enzyme |

|---|---|---|

| 4-Fluoro | 120 ± 15 | DDR1 |

| 5-Methoxy | 85 ± 10 | DDR1 |

| 7-Iodo | 200 ± 25 | Acetylcholinesterase |

Q. What computational strategies predict binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like DDR1. Key residues (e.g., Lys44, Asp86) form hydrogen bonds with the amine group . Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Conflicting bioactivity data may arise from polymorphic forms. Single-crystal X-ray diffraction identifies conformational differences (e.g., axial vs. equatorial amine orientation) that alter target binding . Refinement with SHELXL improves accuracy for low-resolution datasets .

Q. What experimental protocols ensure scalability without compromising yield?

Q. How does this compound interact with oxidative/reductive environments in biological systems?

Under oxidative conditions (e.g., HO), the indenone ring may undergo epoxidation, while reductive environments (e.g., NaBH) reduce the ketone to a secondary alcohol, altering bioactivity .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory .

- Waste disposal : Halogenated byproducts require segregated storage and incineration .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the amine group in modulating enzyme inhibition kinetics (e.g., via stopped-flow spectrometry).

- Polypharmacology : Screen against non-traditional targets (e.g., GPCRs) using high-throughput assays .

- Green chemistry : Develop solvent-free synthesis routes to minimize environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.